3-Bromo-5-(3,4-methylenedioxyphenyl)phenol
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Overview
Description
3-Bromo-5-(3,4-methylenedioxyphenyl)phenol: is an organic compound with the molecular formula C13H9BrO3 It features a bromine atom and a methylenedioxyphenyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol typically involves the bromination of 3,4-methylenedioxyphenylphenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its phenolic structure. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The methylenedioxy group is known to impart biological activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its brominated structure makes it useful in flame retardants and other high-performance applications.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the bromine atom and methylenedioxy group can participate in various non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
3-Bromophenol: Lacks the methylenedioxy group, making it less versatile in biological applications.
5-Bromo-2-hydroxy-3,4-methylenedioxybenzaldehyde: Contains an aldehyde group, which imparts different reactivity and applications.
3,4-Methylenedioxyphenylpropan-2-one: A precursor in the synthesis of various methylenedioxyphenyl compounds, but lacks the phenolic hydroxyl group.
Uniqueness: 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol is unique due to the presence of both a bromine atom and a methylenedioxy group on the phenol ring.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-bromophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-10-3-9(4-11(15)6-10)8-1-2-12-13(5-8)17-7-16-12/h1-6,15H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWANQLGWBCCBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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